molecular formula C20H22O7 B12781152 5-Allohydroxymatairesinol CAS No. 81623-30-5

5-Allohydroxymatairesinol

Cat. No.: B12781152
CAS No.: 81623-30-5
M. Wt: 374.4 g/mol
InChI Key: UKHWOLNMBQSCLJ-TYILLQQXSA-N
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Description

5-Allohydroxymatairesinol is a lignan, a type of polyphenolic compound found in plants. It is a stereoisomer of hydroxymatairesinol and is known for its various biological activities. This compound has been isolated from several plant species, including Taxus cuspidata (Japanese yew) and Chamaecyparis formosensis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Allohydroxymatairesinol can be achieved through several synthetic routes. One common method involves the kinetic reduction of a diastereomeric mixture of 7R/7S-hydroxymatairesinol using sodium borohydride (NaBH4). Another method includes the epimerization of the C7 hydroxyl group by the Mitsunobu reaction followed by ester hydrolysis .

Industrial Production Methods

Industrial production methods for this compound typically involve the extraction and purification from natural sources such as the roots of Taxus cuspidata. The compound is then isolated and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-Allohydroxymatairesinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted lignan derivatives, which can have different biological activities and applications .

Scientific Research Applications

5-Allohydroxymatairesinol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Allohydroxymatairesinol involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Allohydroxymatairesinol include:

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its distinct properties make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

81623-30-5

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

(3R,4R)-4-[(R)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C20H22O7/c1-25-17-8-11(3-5-15(17)21)7-13-14(10-27-20(13)24)19(23)12-4-6-16(22)18(9-12)26-2/h3-6,8-9,13-14,19,21-23H,7,10H2,1-2H3/t13-,14+,19+/m1/s1

InChI Key

UKHWOLNMBQSCLJ-TYILLQQXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)[C@H](C3=CC(=C(C=C3)O)OC)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O

Origin of Product

United States

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